molecular formula C35H42N4O6S B10849983 (4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide

(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide

Cat. No.: B10849983
M. Wt: 646.8 g/mol
InChI Key: ABHNHNZCHPWXFW-RIQJEONASA-N
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Description

KNI-1293, also known as KNI-1293 Biotin, is a biochemical reagent that is primarily used as a biological material or organic compound in life science research. It is a derivative of biotin, a vitamin that is essential for various metabolic processes in living organisms. The compound has a molecular formula of C45H56N6O8S2 and a molecular weight of 873.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KNI-1293 involves multiple steps, including the formation of peptide bonds and the incorporation of biotin. The process typically starts with the protection of functional groups, followed by the coupling of amino acids and other building blocks. The final step involves the deprotection of functional groups to yield the desired compound .

Industrial Production Methods: Industrial production of KNI-1293 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a solid product .

Chemical Reactions Analysis

Types of Reactions: KNI-1293 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotin derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

KNI-1293 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of KNI-1293 involves its interaction with specific molecular targets. The compound binds to proteins and other biomolecules through its biotin moiety, forming strong non-covalent bonds. This interaction facilitates the detection, purification, and modification of proteins and other biomolecules in various assays and experiments .

Comparison with Similar Compounds

Uniqueness of KNI-1293: KNI-1293 is unique due to its specific structure and high affinity for streptavidin and avidin proteins. This property makes it highly effective in various biochemical assays and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C35H42N4O6S

Molecular Weight

646.8 g/mol

IUPAC Name

(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C35H42N4O6S/c1-20-14-24(36)15-21(2)31(20)45-18-28(41)37-26(16-22-10-6-5-7-11-22)30(42)34(44)39-19-46-35(3,4)32(39)33(43)38-29-25-13-9-8-12-23(25)17-27(29)40/h5-15,26-27,29-30,32,40,42H,16-19,36H2,1-4H3,(H,37,41)(H,38,43)/t26-,27+,29-,30-,32+/m0/s1

InChI Key

ABHNHNZCHPWXFW-RIQJEONASA-N

Isomeric SMILES

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N

Origin of Product

United States

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